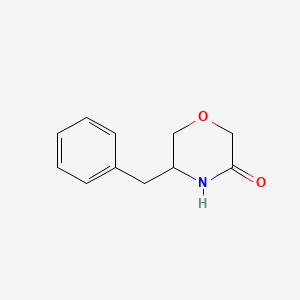

5-Benzylmorpholin-3-one

Beschreibung

Significance of the Morpholinone Ring System in Contemporary Medicinal Chemistry

The morpholinone ring system is a cornerstone in the design of bioactive molecules, conferring advantageous properties that enhance their therapeutic potential. nih.govsci-hub.se The weakly basic nitrogen atom can improve solubility, while the oxygen atom can form hydrogen bonds, enhancing potency against target proteins through hydrophobic interactions. researchgate.net This has led to the development of morpholine (B109124) derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chemicalbook.comontosight.airesearchgate.net

The significance of the morpholinone moiety is evident in its incorporation into various drugs. For instance, it is a key component of Rivaroxaban, an anticoagulant, and Aprepitant, an antiemetic. chemicalbook.com Furthermore, derivatives of morpholin-3-one (B89469) have been investigated as inhibitors of enzymes involved in disease pathways and as potential treatments for inflammatory diseases. ontosight.aithieme-connect.com The structural rigidity and defined stereochemistry of the morpholinone ring also make it an attractive scaffold for developing selective inhibitors. acs.org

Overview of 5-Benzylmorpholin-3-one as a Strategic Scaffold in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The benzyl (B1604629) group at the 5-position provides a key structural element that can be modified to explore structure-activity relationships (SAR). The synthesis of (5S)-5-Benzylmorpholin-3-one has been documented, highlighting its availability as a chiral building block. sigmaaldrich.comuni.lu

The reactivity of the morpholin-3-one core allows for various chemical transformations. acs.org For example, the nitrogen atom can be N-alkylated or N-acylated, and the ring itself can be functionalized. thieme-connect.com This versatility has been exploited in the synthesis of diverse compound libraries for drug discovery programs. frontiersin.orgnih.gov The diastereoselective synthesis of substituted morpholinones further expands the accessible chemical space for creating novel therapeutic agents. nih.gov

Current Research Trajectories and Unexplored Domains Pertaining to this compound

Current research continues to explore the potential of this compound and its analogs in various therapeutic areas. For instance, benzylmorpholine analogs have been investigated as selective inhibitors of cytochrome P450 enzymes for the chemoprevention of lung cancer. nih.gov Additionally, benzylmorpholine-containing tetraoxane (B8471865) analogues have shown promise as antimalarial agents. nih.govdoi.orgresearchgate.net

Future research could focus on several unexplored areas. The development of new synthetic methodologies to access a wider range of substituted this compound derivatives remains a key objective. This includes the exploration of stereoselective reactions to control the stereochemistry at the 5-position. acs.org Furthermore, investigating the biological activity of these novel derivatives against a broader range of therapeutic targets, including those involved in neurodegenerative diseases and viral infections, could unveil new therapeutic applications. nih.gov The use of computational tools to guide the design of new analogs with improved potency and selectivity is also a promising avenue for future research. nih.govresearchgate.net

Interactive Data Table: Physicochemical Properties of Morpholinone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H13NO2 | 191.23 | 101250-48-0 |

| (5S)-5-Benzylmorpholin-3-one | C11H13NO2 | 191.23 | 101250-48-0 |

| 4-Benzylmorpholin-3-one | C11H13NO2 | 191.23 | 61636-32-6 |

| Morpholin-3-one | C4H7NO2 | 101.10 | 109-11-5 |

| 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one | C10H11BrN2O2 | 271.11 | 1633014-37-5 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-benzylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPFDUZBGQDAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemodivergent Pathways for 5 Benzylmorpholin 3 One and Its Structural Analogues

Foundational Cyclization Strategies for Morpholinone Core Construction

The assembly of the morpholin-3-one (B89469) scaffold is a critical step in the synthesis of 5-benzylmorpholin-3-one. Both intermolecular and intramolecular strategies are employed to form the six-membered ring containing both an ether and an amide linkage.

Intermolecular Reaction Sequences Leading to the Morpholinone Framework

Intermolecular approaches construct the morpholinone ring by bringing together two or more separate molecular fragments. A prominent example of this strategy is the use of multicomponent reactions, such as the Ugi reaction, followed by a subsequent cyclization step.

The Ugi four-component reaction (Ugi-4CR) offers a powerful tool for the rapid assembly of complex molecules from simple starting materials. In a potential synthesis of a this compound precursor, a benzylamine, an aldehyde, a carboxylic acid with a latent hydroxyl group (such as glycolic acid), and an isocyanide can be combined. The resulting Ugi adduct contains all the necessary functionalities for a subsequent intramolecular cyclization to form the morpholinone ring. This two-step, one-pot synthesis can be promoted by acid to facilitate the intramolecular condensation, leading to the desired morpholinone framework.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Reference |

| Benzylamine | Aldehyde | Glycolic Acid | Isocyanide | Ugi Adduct (precursor to morpholinone) |

This methodology is highly versatile, allowing for the introduction of various substituents on the morpholinone core by simply changing the initial components of the Ugi reaction.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a widely used and effective strategy for the formation of the morpholinone ring. These reactions typically involve a linear precursor that already contains the requisite nitrogen, oxygen, and carbonyl functionalities. The ring closure is then induced under specific reaction conditions.

A classic and reliable method for forming the ether linkage in the morpholinone ring is the Williamson ether synthesis . gold-chemistry.orgwikipedia.orglumenlearning.comyoutube.commasterorganicchemistry.com This SN2 reaction involves the intramolecular attack of an alkoxide on a carbon bearing a good leaving group, such as a halide or a tosylate. For the synthesis of this compound, a suitable precursor would be an N-acylated amino alcohol derivative. Specifically, a compound like N-(2-hydroxy-3-phenylpropyl)acetamide, which can be derived from phenylalanine, can be treated with a base to deprotonate the hydroxyl group. The resulting alkoxide then displaces an adjacent leaving group (e.g., a halide introduced on the acetamide moiety) to form the morpholinone ring.

| Precursor | Reagent | Reaction Type | Product | Reference |

| N-(2-hydroxy-3-phenylpropyl)-2-chloroacetamide | Base (e.g., NaH) | Intramolecular Williamson Ether Synthesis | This compound | wikipedia.orglumenlearning.com |

The efficiency of this intramolecular cyclization is influenced by the nature of the leaving group, the strength of the base, and the solvent used.

Stereoselective Synthesis of this compound and Related Chiral Compounds

The biological activity of morpholinone derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to control the chiral center at the 5-position, which bears the benzyl (B1604629) group in this compound, is of paramount importance.

Enantioselective and Diastereoselective Synthetic Routes

Enantioselective and diastereoselective strategies aim to produce a single desired stereoisomer of this compound. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor.

One powerful technique is the asymmetric hydrogenation of a dehydromorpholinone precursor. dntb.gov.uanih.govsemanticscholar.orgresearchgate.net This method involves the use of a chiral transition metal catalyst, typically based on rhodium or iridium complexed with a chiral phosphine ligand. The catalyst facilitates the addition of hydrogen across the double bond of the dehydromorpholinone in a stereocontrolled manner, leading to the formation of the chiral center at the 5-position with high enantiomeric excess (ee).

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| 5-Benzylidene-morpholin-3-one | Chiral Rhodium-Bisphosphine Complex | This compound | up to 99% | nih.govsemanticscholar.org |

Asymmetric Induction in this compound Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature present in the substrate, reagent, or catalyst. In the synthesis of this compound, chiral auxiliaries can be employed to achieve high levels of asymmetric induction. sigmaaldrich.comnih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral oxazolidinone auxiliary can be attached to the nitrogen atom of the morpholinone precursor. The steric bulk of the auxiliary then directs the approach of reagents, such as in an alkylation step to introduce the benzyl group, to one face of the molecule, resulting in a high diastereomeric excess. The auxiliary can then be cleaved to yield the enantiomerically enriched this compound.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Reference |

| Evans' Oxazolidinone | Asymmetric Alkylation | >95% | sigmaaldrich.comnih.gov |

Control of Chiral Centers at the 5-Position and Other Ring Carbons

The most direct and efficient way to control the stereochemistry at the 5-position of this compound is to utilize a chiral starting material from the "chiral pool." L-Phenylalanine , a naturally occurring amino acid, is an ideal precursor as it already possesses the desired stereochemistry at the carbon that will become the C5 of the morpholinone ring.

The synthesis can commence with the reduction of the carboxylic acid of L-phenylalanine to the corresponding amino alcohol, (S)-2-amino-3-phenyl-1-propanol. This chiral amino alcohol can then be N-acylated with a haloacetyl chloride, such as chloroacetyl chloride. The subsequent base-mediated intramolecular cyclization (Williamson ether synthesis) proceeds with retention of the stereochemistry at the C5 position, yielding enantiomerically pure (S)-5-benzylmorpholin-3-one.

This substrate-controlled approach ensures that the stereochemical integrity of the starting material is transferred to the final product, providing a reliable and predictable method for the synthesis of a specific enantiomer.

| Chiral Precursor | Key Transformation | Final Product | Stereochemical Outcome |

| L-Phenylalanine | Reduction followed by N-acylation and intramolecular cyclization | (S)-5-Benzylmorpholin-3-one | Retention of configuration |

By employing these varied and sophisticated synthetic strategies, chemists can effectively construct the this compound scaffold with a high degree of control over its stereochemistry, enabling further exploration of its chemical and biological properties.

Post-Synthetic Functionalization and Derivatization of the this compound Scaffold

The this compound framework, a key heterocyclic motif, serves as a versatile starting point for extensive chemical modification. Post-synthetic functionalization allows for the introduction of a wide array of chemical groups, enabling the fine-tuning of molecular properties. These derivatization strategies focus on several key reactive sites: the morpholinone nitrogen, the carbon atoms of the heterocyclic ring, and the appended benzyl moiety. Such modifications are crucial for developing libraries of structurally diverse compounds.

Introduction of Phosphonate Moieties and Heteroatom Substituents

The introduction of phosphonate groups into organic molecules is a significant strategy, and the morpholin-3-one scaffold is amenable to such modifications. The reaction of N-benzylmorpholin-3-one with triethyl phosphite, prompted by phosphoryl chloride, can lead to the formation of dehydrophosphonates. nih.gov A related reaction on the parent morpholin-3-one readily provides the corresponding tetraethyl (morpholine-3,3-diyl)bisphosphonate, demonstrating that the C-3 position, adjacent to the nitrogen and carbonyl group, is susceptible to phosphonylation. nih.gov This approach yields novel scaffolds that may be of interest as building blocks in medicinal chemistry. nih.gov

Beyond phosphorus, other heteroatom-containing substituents can be installed. Methodologies for the cross-dehydrogenative coupling (CDC) of N-arylmorpholin-2-ones with cyclic imides have been developed. mdpi.com This reaction demonstrates that the C-3 position is the most activated C-H bond for functionalization due to its location alpha to both the ring nitrogen and the carbonyl function, allowing for the exclusive introduction of imide-based substituents. mdpi.com While demonstrated on a morpholin-2-one, this principle of regioselective C-H activation is highly relevant for the C-2 or C-5 positions of the this compound scaffold.

N-Alkylation and N-Acylation Strategies on the Morpholinone Nitrogen

The nitrogen atom of the morpholinone ring is a key site for derivatization through N-alkylation and N-acylation. Standard N-alkylation can be achieved by treating the parent morpholin-3-one with a base such as sodium hydride, followed by the addition of an alkylating agent like benzyl bromide, to yield the N-alkylated product. nih.gov

More advanced and sustainable methods, such as "borrowing hydrogen" or "hydrogen autotransfer" reactions, offer an atom-efficient alternative. nih.gov These reactions utilize catalysts based on earth-abundant metals like manganese to facilitate the N-alkylation of amines with alcohols, producing water as the only byproduct. nih.gov A variety of substituted anilines and benzyl alcohols can undergo this transformation, which is tolerant of numerous functional groups. nih.gov This methodology is directly applicable for the synthesis of N-substituted morpholinones.

| Catalyst | Base | Solvent | Temperature (°C) | Substrate 1 | Substrate 2 | Yield (%) |

| Mn-PNP Complex | t-BuOK | Toluene | 80 | Aniline | Benzyl alcohol | >99 |

| Mn-PNP Complex | t-BuOK | Toluene | 100 | 4-Methoxyaniline | Benzyl alcohol | 91 |

| Mn-PNP Complex | t-BuOK | Toluene | 100 | Aniline | 1-Butanol | 87 |

This table presents data on manganese-catalyzed N-alkylation of amines with alcohols, a strategy applicable to the morpholinone nitrogen. nih.gov

N-acylation provides another route to functionalize the morpholinone nitrogen. Efficient and environmentally friendly methods have been developed for this purpose. One approach involves the use of acyl chlorides in solvent-free conditions, catalyzed by natural clays, which can be reused. fortunejournals.com Another green methodology employs N-protected aminoacylbenzotriazoles in water under microwave irradiation, allowing for rapid and high-yielding synthesis of amides. mdpi.com These strategies offer versatile and sustainable options for introducing acyl groups to the morpholinone core. fortunejournals.commdpi.com

Regioselective Modifications of the Benzyl Moiety and Ring Carbons

Further diversification of the this compound scaffold can be achieved by selectively modifying the benzyl group or the carbon atoms of the morpholinone ring.

The benzyl moiety's aromatic ring is susceptible to electrophilic substitution reactions. The regioselectivity of such reactions is influenced by steric hindrance and the electronic properties of the positions on the ring. rhhz.net This allows for the introduction of substituents at specific positions of the phenyl group, provided appropriate directing groups or reaction conditions are used.

Direct functionalization of the C-H bonds on the morpholinone ring is a powerful strategy for late-stage modification. As previously noted, the C-H bonds at the C-2 and C-5 positions are activated by the adjacent oxygen and nitrogen atoms, making them primary targets for regioselective functionalization. mdpi.com Transition metal-catalyzed C-H activation represents an attractive strategy for this purpose, enabling the formation of new carbon-carbon or carbon-heteroatom bonds with high atom- and step-economy. mdpi.com For instance, nickel-catalyzed C-2 amination has been demonstrated on other heterocyclic systems, involving the generation of a nitrogen-centered radical that couples at the activated position.

Multicomponent Reactions for Structural Diversification

Multicomponent reactions (MCRs) are highly convergent and efficient processes where three or more reactants combine in a single step to form a complex product that incorporates most of the atoms from the starting materials. nih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. nih.govorganic-chemistry.org

The morpholinone scaffold itself can be synthesized using MCRs. For example, isocyanide-based Ugi-type reactions have been developed to produce morpholin-2-one and piperazin-2-one derivatives. mdpi.com Such strategies allow for the assembly of the heterocyclic core while simultaneously introducing multiple points of diversity based on the choice of the initial components. By employing precursors that would lead to the this compound structure, MCRs provide a powerful tool for creating libraries of structurally related analogues for further investigation.

Green Chemistry Approaches and Sustainable Synthetic Protocols for this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. unibo.it These principles can be applied to both the synthesis and derivatization of this compound to create more sustainable protocols.

Key green chemistry strategies include the use of environmentally benign solvents, such as water, or the elimination of solvents altogether. jddhs.com For instance, N-acylation reactions have been successfully performed in water or under solvent-free conditions, significantly reducing volatile organic waste. fortunejournals.commdpi.com The use of microwave irradiation can also contribute to sustainability by reducing reaction times and energy consumption. mdpi.com

Catalysis is another cornerstone of green chemistry. The development of catalysts based on earth-abundant and non-toxic metals, like manganese or iron, provides a sustainable alternative to precious metal catalysts (e.g., palladium, rhodium) for reactions such as N-alkylation. nih.gov Furthermore, biocatalysis, which employs enzymes to perform highly selective transformations under mild conditions, represents a powerful platform for the sustainable synthesis of chemical building blocks. Adopting these approaches—such as using water as a solvent, employing base-metal or biocatalysts, and utilizing energy-efficient technologies—can significantly enhance the sustainability of synthetic routes to this compound and its derivatives. jddhs.comthepharmajournal.com

Structure Activity Relationship Sar and Mechanistic Elucidation of 5 Benzylmorpholin 3 One Derivatives

Principles of Structure-Activity Relationship Analysis in the Context of Morpholinone Chemistry

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. The primary goal of SAR is to identify the key chemical features, or pharmacophores, responsible for a molecule's effects at a biological target and to understand how modifications to that structure can alter its potency, selectivity, and pharmacokinetic properties. nih.gov

In the context of morpholinone chemistry, the morpholine (B109124) ring is considered a "privileged pharmacophore" due to its frequent appearance in a wide range of biologically active compounds. nih.gove3s-conferences.org Its versatility stems from several key characteristics:

Hydrogen Bonding Capability: The oxygen and nitrogen atoms within the morpholine ring are capable of acting as hydrogen bond acceptors, which can facilitate crucial interactions with amino acid residues in the active site of target proteins like kinases. e3s-conferences.orgresearchgate.net

Structural Rigidity and Flexibility: The six-membered ring provides a degree of conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation. However, it still possesses enough flexibility to allow for optimal binding.

Physicochemical Properties: The inclusion of the morpholine moiety can improve the physicochemical properties of a lead compound, such as aqueous solubility and metabolic stability, which are critical for drug development. nih.gov

Influence of the 5-Benzyl Substituent on Bioactivity Profiles

The 5-benzyl substituent is a defining feature of the 5-benzylmorpholin-3-one scaffold and is critical to its interaction with biological targets. Aromatic rings, such as the phenyl group within the benzyl (B1604629) moiety, are frequently essential for the bioactivity of small molecules. For example, in studies of the indazole derivative YC-1, conversion of the 1-benzyl group to a hydrogen atom resulted in a significant reduction in its antiplatelet activity, demonstrating the necessity of the aromatic ring for its function. nih.gov

The influence of the 5-benzyl group can be attributed to several factors:

Hydrophobic Interactions: The phenyl ring provides a large, nonpolar surface that can engage in favorable hydrophobic or van der Waals interactions with corresponding hydrophobic pockets within a target protein.

Pi-Stacking Interactions: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan at the binding site.

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with cationic residues such as lysine or arginine.

SAR studies often involve modifying the benzyl group to probe the chemical and spatial requirements of the binding site. This can include altering the substitution pattern on the phenyl ring. For example, in a series of 3-(benzylthio)quinolinium iodides, placing different substituents at the ortho, meta, and para positions of the benzyl ring was used to explore the electronic and hydrophobic space around this moiety and its effect on antifungal activity. nih.gov Such modifications can dramatically alter a compound's potency and selectivity by enhancing binding affinity or by sterically preventing binding to off-target proteins.

Stereochemical Determinants of Pharmacological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology because biological systems, such as enzymes and receptors, are inherently chiral. nih.govresearchgate.net The C5 position of this compound is a chiral center, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers: (R)-5-benzylmorpholin-3-one and (S)-5-benzylmorpholin-3-one.

These two enantiomers, despite having identical chemical formulas and connectivity, can exhibit profoundly different pharmacological properties. nih.gov This difference arises because the binding site of a target protein has a specific three-dimensional geometry. One enantiomer may fit perfectly into this site, allowing for optimal interactions, while the other enantiomer cannot align its functional groups in the same way, resulting in weaker binding or no binding at all. nih.gov

The differential activity of enantiomers can manifest in several ways:

Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. nih.gov

Potency Differences: The two enantiomers often display significant differences in binding affinity and pharmacological potency. For instance, the S-enantiomer of the antidepressant citalopram (escitalopram) is at least twice as potent as the racemic mixture. ijpsjournal.com

Pharmacokinetic Differences: Enantiomers can be metabolized at different rates by enzymes in the body, leading to different pharmacokinetic profiles. nih.gov

Therefore, evaluating the biological activity of the individual (R)- and (S)-enantiomers of this compound derivatives is essential for a complete SAR understanding. This allows researchers to identify the more active stereoisomer, leading to the development of more potent and selective agents with an improved therapeutic index. nih.govijpsjournal.com

Conformational Analysis and its Implications for Ligand-Target Interactions

The six-membered morpholinone ring is expected to adopt low-energy conformations such as a chair or a twist-boat, similar to other heterocyclic rings like piperidine. nih.gov The orientation of the substituents on this ring (axial vs. equatorial) is a key determinant of the molecule's shape.

Of particular importance is the conformation around the C5-C(benzyl) bond, which dictates the spatial position of the phenyl ring relative to the morpholinone core. Experimental and theoretical conformational analyses of structurally similar 5-benzylimidazolidin-4-one derivatives have identified several key low-energy conformations ethz.ch:

Staggered Conformations: These are typically the most stable. In one such conformation, the phenyl ring resides above the plane of the heterocyclic ring. In another, the phenyl ring is positioned over the planar part of the molecule.

Eclipsing Conformation: Although generally less stable due to steric interactions, an eclipsing conformation might be adopted to minimize other unfavorable steric clashes within the molecule. ethz.ch

The preferred conformation determines the shape that the molecule presents to its biological target. A specific conformation may be required to fit snugly into the binding site, maximizing shape complementarity and favorable interactions. nih.gov A molecule that must adopt a high-energy, unstable conformation to bind to its target will have a lower binding affinity. Therefore, understanding the conformational preferences of this compound derivatives is crucial for rational drug design, as it helps explain why certain structural modifications lead to enhanced or diminished activity.

Computational Chemistry and In Silico Approaches for SAR Prediction and Elucidation

Computational chemistry and in silico (computer-based) methods are indispensable tools for predicting and elucidating the SAR of drug candidates like this compound derivatives. mdpi.com These approaches complement experimental work by providing insights into molecular interactions at an atomic level, guiding the design of new compounds, and prioritizing them for synthesis.

Key computational techniques used in SAR studies include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. Docking simulations can help identify plausible binding modes, visualize key interactions (like hydrogen bonds and hydrophobic contacts), and provide a score to estimate binding affinity. This approach was used to predict the binding interactions of morpholine-substituted tetrahydroquinoline derivatives within the mTOR active site. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time. This technique provides a dynamic view of the interaction, allowing researchers to assess the stability of the predicted binding pose and analyze the flexibility of both the ligand and the protein. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. By identifying the key molecular descriptors (e.g., lipophilicity, electronic properties, size) that influence activity, QSAR can be used to predict the potency of new, unsynthesized derivatives.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model can then be used to screen large virtual libraries of compounds to find new molecules that fit the model and are likely to be active.

By using these in silico tools, medicinal chemists can build a more comprehensive understanding of the SAR for this compound derivatives, leading to a more efficient and rational design of potent and selective molecules.

Biological Activities and Therapeutic Explorations of 5 Benzylmorpholin 3 One Analogues

Enzyme Modulatory Activities

Analogues of 5-benzylmorpholin-3-one have demonstrated the ability to interact with and modulate the activity of several key enzyme systems in the body. These interactions are pivotal to their potential therapeutic applications and have been the subject of various research endeavors.

The morpholine (B109124) and morpholinone moieties are recognized as important pharmacophores in the design of enzyme inhibitors. Research has shown that compounds containing these scaffolds can exhibit significant inhibitory activity against proteases and kinases, which are crucial regulators of cellular processes.

Derivatives based on the morpholinone core have been synthesized and evaluated as mimetics of the P1/P2 portion of the HIV-1 protease inhibitor Amprenavir. nih.gov This research led to the discovery of potent inhibitors, indicating that the morpholinone structure can serve as a valuable template for developing novel HIV-protease inhibitors. nih.gov

In the realm of kinase inhibition, the morpholine ring is a key feature in a number of potent and selective inhibitors. For instance, dramatic improvements in selectivity for the mammalian target of rapamycin (B549165) (mTOR) over phosphoinositide 3-kinase (PI3K) alpha have been achieved by incorporating bridged morpholines into pyrazolopyrimidine inhibitors. researchgate.net Furthermore, a series of 2-morpholino-pyrimidine derivatives have been identified as potent dual PI3K/mTOR inhibitors. nih.gov One such compound exhibited high inhibitory activity against PI3Kα/β/γ/δ and mTOR. nih.gov The structural versatility of the morpholine scaffold has also been exploited in the development of inhibitors for other kinases, such as Polo-like kinase 1 (Plk1), where morpholinone-containing compounds have been investigated. acs.org

Table 1: Kinase Inhibitory Activity of Selected Morpholine-Containing Compounds

| Compound/Analog Type | Target Kinase(s) | Key Findings |

|---|---|---|

| Pyrazolopyrimidine with bridged morpholine | mTOR | Subnanomolar mTOR IC50 values and up to 26,000-fold selectivity versus PI3Kα. researchgate.net |

| 2-morpholino-pyrimidine derivative (Compound 26) | PI3K/mTOR | IC50 values of 20 nM (PI3Kα), 376 nM (PI3Kβ), 204 nM (PI3Kγ), 46 nM (PI3Kδ), and 189 nM (mTOR). nih.gov |

| ZSTK474 analog with ethanolamine | PI3Kα | Retained high inhibition towards PI3Kα (IC50 = 9.9 nM). nih.gov |

| ZSTK474 analog with diethanolamine | PI3Kα, PI3Kγ | High inhibition towards PI3Kα (IC50 = 3.7 nM) and improved potency towards PI3Kγ (IC50 = 14.6 nM). nih.gov |

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.govcvpharmacology.com The PDE3 and PDE4 families are particularly important in cardiac and inflammatory cells, respectively. nih.govfrontiersin.org While the broader class of morpholine-containing compounds has been explored for various enzymatic activities, specific research directly linking this compound analogues to the regulation of PDE3 or PDE4 isoforms is not extensively documented in the available literature. This remains an area for potential future investigation to explore the full therapeutic scope of this chemical scaffold.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. nih.govnih.gov There are two main isoforms, COX-1 and COX-2, which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A comprehensive search of the scientific literature did not yield specific studies on the modulation of the COX pathway by this compound analogues. Therefore, the interaction of this particular class of compounds with the COX pathway is an area that warrants future research to ascertain any potential anti-inflammatory properties.

The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the metabolism of a wide array of xenobiotics, including drugs and carcinogens. CYP2A13, in particular, is a key enzyme in the bioactivation of tobacco-specific nitrosamines, which are potent carcinogens. amanote.com Inhibition of CYP2A13 is therefore a promising strategy for the chemoprevention of lung cancer in tobacco users.

Research has identified benzylmorpholine analogues as selective inhibitors of CYP2A13. amanote.com A study evaluating a series of these analogues demonstrated that substitution at the ortho position of the benzyl (B1604629) group was a key feature for achieving selectivity for CYP2A13 over the closely related CYP2A6 enzyme. amanote.com

Table 2: CYP2A13 Inhibition by Benzylmorpholine Analogues

| Compound Feature | Selectivity (CYP2A13 vs. CYP2A6) | Significance |

|---|---|---|

| Substitution at the benzyl ortho position | >25-fold | Key for achieving selective binding and inhibition of CYP2A13. amanote.com |

In addition to enzyme modulation, the ability of this compound analogues to act as ligands for specific receptors is another important aspect of their biological profile.

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of energy homeostasis and appetite. patsnap.com While various peptide and small-molecule ligands for MC4R have been developed, there is no direct evidence in the reviewed literature to suggest that this compound analogues have been specifically investigated as MC4R agonists or antagonists.

The β-adrenergic receptors (β-ARs) are another class of GPCRs that are vital for regulating cardiovascular and pulmonary functions. plos.orgnih.gov A virtual screening study aimed at discovering high-affinity ligands for the β2-adrenergic receptor identified a compound containing a morpholine moiety, suggesting that this scaffold can be accommodated within the ligand-binding pocket of this receptor. researchgate.net This finding opens the possibility that appropriately substituted benzylmorpholin-3-one analogues could be designed to interact with β-adrenergic receptors.

Receptor Ligand Properties

Cannabinoid Receptor (CB1/CB2) Modulation

There is currently no publicly available research specifically investigating the modulatory effects of this compound analogues on cannabinoid receptors CB1 and CB2. However, the morpholine moiety is a recognized pharmacophore in the design of cannabinoid receptor ligands. e3s-conferences.org

Research into other morpholine-containing compounds has identified selective agonists for the CB2 receptor. nih.gov The selective targeting of the CB2 receptor is of significant therapeutic interest for its potential in pain relief and anti-inflammatory activity without the psychoactive side effects associated with CB1 receptor activation. e3s-conferences.org For instance, a study on N-benzyl indolequinuclidinone analogues, which share the N-benzyl feature, identified compounds with high affinity for both CB1 and CB2 receptors, with some showing selectivity for CB2. nih.gov

The affinity of various cannabinoid receptor ligands is typically determined through competitive binding assays, with results expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Data for representative cannabinoid ligands are presented below.

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Receptor Selectivity |

| Compound 8 (N-4-fluorobenzyl analogue) | 9.1 | 1.3 | CB2 |

| Compound 13 (COOCH₃ substituted) | 85.7 | 2.5 | CB2 |

| WIN 55,212-2 | 1.9 | 0.3 | Non-selective |

Data for N-benzyl indolequinuclidinone analogues, not this compound analogues. nih.gov

Given the activity of related heterocyclic structures, the this compound scaffold may warrant investigation for its potential to interact with cannabinoid receptors.

Anti-proliferative and Apoptotic Mechanisms in Cancer Cell Lines

Specific studies on the anti-proliferative and apoptotic mechanisms of this compound analogues are not available in the current body of scientific literature. However, the anti-cancer potential of compounds containing either a benzyl group or a morpholine ring has been explored.

While no data exists for this compound, other heterocyclic compounds have been shown to induce cell cycle arrest in the G1 phase. This is a common mechanism for anti-cancer agents, as it prevents the cell from entering the S phase and replicating its DNA. For example, piperine, a natural compound, has been shown to cause G1 phase cell cycle arrest in melanoma cells, which is associated with the downregulation of cyclin D1 and the induction of p21. nih.gov

The modulation of apoptotic pathways is a key strategy in cancer therapy. The p53 tumor suppressor protein plays a crucial role in this process by inducing cell cycle arrest or apoptosis in response to cellular stress. nih.gov p53 can mediate apoptosis through the transcriptional activation of pro-apoptotic genes. nih.gov The Fas receptor (also known as APO-1 or CD95), a member of the tumor necrosis factor receptor superfamily, is another important mediator of apoptosis.

While there is no specific information on how this compound analogues might affect these pathways, studies on other novel heterocyclic compounds have demonstrated apoptosis-inducing capabilities. For instance, a series of 2-substituted benzylamino-4-amino-5-aroylthiazoles were synthesized and evaluated for their ability to induce apoptosis in cancer cell lines. nih.gov

The anti-proliferative activity of various benzyl-substituted heterocyclic compounds against different cancer cell lines is often quantified by their half-maximal inhibitory concentration (IC₅₀).

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 7c | MCF-7 | 7.17 ± 0.94 |

| Compound 7d | MCF-7 | 2.93 ± 0.47 |

| Compound 7d | A-549 | 9.57 ± 0.62 |

| Compound 12c | A-549 | 12.20 ± 1.54 |

Data for 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, not this compound analogues. mdpi.com

Cardiovascular and Metabolic Syndrome Interventions

Direct research into the cardiovascular and metabolic effects of this compound analogues is currently lacking. However, the therapeutic potential of related structures provides some rationale for future investigation in this area.

There are no specific studies on the antihypertensive or cardiotonic effects of this compound. However, a study on a structurally related compound, 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-one (ZC2), demonstrated vasodilation effects in rat arteries. mdpi.com ZC2 was found to relax arteries pre-contracted by various agents, suggesting an inhibitory effect on calcium channels. mdpi.com This mechanism is a common feature of many antihypertensive drugs.

Another study on substituted tetrahydroisoquinolines, which also contain a benzyl-like moiety, showed that these compounds could induce both hypotension and bradycardia in rats, potentially through interaction with L-type calcium channels. nih.gov

There is no available data on the anti-atherosclerotic or anti-hypertriglyceridemic properties of this compound analogues. However, a study on other morpholine derivatives has shown antihyperlipidemic and antioxidant activity. These compounds were found to reduce total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) in an animal model of hyperlipidemia. The mechanism of action was suggested to be through the inhibition of squalene (B77637) synthase, a key enzyme in cholesterol biosynthesis.

The potential of these related morpholine derivatives to lower key lipid parameters is summarized below.

| Compound | Reduction in Total Cholesterol (%) | Reduction in Triglycerides (%) | Reduction in LDL (%) |

| Morpholine Derivative A | 15-80 | 15-80 | 15-80 |

| Morpholine Derivative B | 15-80 | 15-80 | 15-80 |

Illustrative data range for a series of antihyperlipidemic morpholine derivatives, not this compound analogues.

Platelet Aggregation Inhibition

While direct studies on this compound analogues are emerging, research into other heterocyclic compounds provides strong rationale for their investigation as antiplatelet agents. Platelet aggregation is a critical process in thrombosis, which underlies ischemic diseases such as myocardial infarction and stroke. nih.gov Key therapeutic strategies involve inhibiting pathways induced by agents like collagen, adenosine (B11128) diphosphate (B83284) (ADP), and arachidonic acid. nih.gov

Studies on various heterocyclic systems have revealed promising antiplatelet activity. For instance, certain synthetic 2,4-disubstituted 5,6-dihydro tandfonline.combenzazepino[5,4-d]pyrimidines showed potent inhibition of collagen-induced platelet aggregation, with some candidates demonstrating activity superior to aspirin (B1665792). elsevier.com Similarly, a screening of 34 synthetic heterocyclic compounds identified four that were equally or more active than acetylsalicylic acid (ASA), inhibiting platelet aggregation triggered by both collagen and ADP. nih.gov The primary mechanism for these active compounds was identified as antagonism at thromboxane (B8750289) receptors. nih.gov Another study on 2-aminopyrimidine (B69317) derivatives found that while none showed significant activity against ADP-induced aggregation, several displayed acceptable inhibition of aggregation induced by arachidonic acid. nih.gov These findings underscore the potential of heterocyclic scaffolds to yield novel antiplatelet drugs and suggest that analogues of this compound could be promising candidates for development in this therapeutic area.

Table 1: Examples of Heterocyclic Compounds with Antiplatelet Activity

| Compound Class | Aggregation Inducer(s) | Observed Effect/Mechanism |

|---|---|---|

| 2,4-disubstituted 5,6-dihydro tandfonline.combenzazepino[5,4-d]pyrimidines | Collagen | Potent inhibition, superior to aspirin for some candidates. elsevier.com |

| 2-amino-4-(1H-indol-3-yl)-6-nitro-4H-chromene-3-carbonitrile | Collagen, ADP | 4-5 times more potent than aspirin; acts as a thromboxane receptor antagonist. nih.gov |

Anti-inflammatory and Immunomodulatory Effects

The morpholine nucleus is a privileged scaffold in the development of anti-inflammatory agents. jchemrev.com Analogues incorporating this ring system have been investigated for their ability to modulate the immune response and inhibit key inflammatory pathways. Inflammation is a protective biological response, but its dysregulation can lead to chronic diseases. nih.gov Key mediators of inflammation include nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). nih.gov

Research into morpholine-containing compounds has demonstrated significant anti-inflammatory potential. For example, a series of indole (B1671886) derivatives featuring N-ethyl morpholine moieties were developed as agonists for the cannabinoid 2 (CB2) receptor, a target known for its role in analgesia and anti-inflammation. nih.gov The most active of these compounds not only showed a potent effect in a rat model of inflammatory pain but also significantly suppressed the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. nih.gov In other studies, the introduction of a morpholine Mannich base to asymmetrical mono-carbonyl analogs of curcumin (B1669340) was shown to enhance anti-inflammatory activity. japsonline.com Furthermore, morpholine-clubbed pyrimidines have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, which is implicated in inflammatory conditions like rheumatoid arthritis. nih.gov These examples highlight the utility of the morpholine scaffold in designing new molecules that can effectively target inflammatory processes.

Table 2: Anti-inflammatory Mechanisms Associated with Morpholine Analogues

| Target/Pathway | Key Mediators Inhibited | Therapeutic Relevance |

|---|---|---|

| Cannabinoid 2 (CB2) Receptor | IL-1β, IL-6, TNF-α | Management of inflammatory pain. nih.gov |

| PI3K/Akt/mTOR Pathway | Downstream inflammatory signals | Rheumatoid Arthritis, Crohn's Disease. nih.gov |

Potential in Neurological and Neurodegenerative Disorders

The morpholine scaffold is of significant interest in the discovery of drugs for central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's. tandfonline.comacs.org Its structural properties can facilitate crossing the blood-brain barrier, a key challenge in CNS drug development. acs.org Morpholine-based compounds are being explored for their ability to modulate enzymes and receptors critically involved in the pathology of these diseases. nih.govresearchgate.net

Key targets for Alzheimer's disease include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. tandfonline.comnih.gov A series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group were synthesized and evaluated as cholinesterase inhibitors, with one compound in particular (11g) showing potent inhibition of both AChE and BuChE. researchgate.netnih.gov For Parkinson's disease, a primary target is monoamine oxidase-B (MAO-B), an enzyme that degrades dopamine (B1211576). tandfonline.com Morpholine-derived chalcones have been identified as potent dual inhibitors of both MAO-B and AChE, with some derivatives showing very high selectivity for MAO-B over MAO-A. tandfonline.comresearchgate.net Beyond enzyme inhibition, other morpholine-containing compounds have been investigated for their ability to reduce the amyloid-β peptides associated with Alzheimer's pathology. acs.org This body of research indicates that the this compound framework is a promising starting point for designing novel agents against complex neurodegenerative diseases. nih.gov

Table 3: Neurological Targets for Morpholine-Based Compounds

| Disease | Target(s) | Mechanism of Action |

|---|---|---|

| Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Inhibition of neurotransmitter degradation. tandfonline.comnih.gov |

| Parkinson's Disease | Monoamine Oxidase-B (MAO-B) | Inhibition of dopamine degradation. tandfonline.comresearchgate.net |

Emerging Biological Targets and Phenotypic Screening Discoveries

Modern drug discovery utilizes two primary approaches: target-based screening and phenotypic screening. sciltp.com While the target-based approach relies on modulating a known biological target, phenotypic screening is a target-agnostic method that identifies compounds based on their effect on a cellular or organismal phenotype, without prior knowledge of the mechanism of action. sciltp.comnih.gov This approach is particularly valuable for discovering compounds with novel mechanisms or for addressing complex diseases where the ideal target is not well understood. nih.gov

Phenotypic screening offers a powerful strategy for exploring the full therapeutic potential of heterocyclic scaffolds like this compound. nih.gov By testing a library of analogues in disease-relevant cellular models, researchers can uncover unexpected activities and identify first-in-class medicines. nih.gov This method allows for the discovery of molecules that may act on multiple targets simultaneously (polypharmacology), which can be beneficial for complex multifactorial diseases. nih.gov Once a compound with a desirable phenotype is identified, subsequent studies are performed to deconvolute its mechanism and identify its molecular target(s). sciltp.com This unbiased, phenotype-first approach has seen a resurgence of interest as it can lead to the discovery of drugs acting on entirely new biological targets, paving the way for innovative therapeutic strategies. nih.govrsc.org

Advanced Applications and Future Research Directions for 5 Benzylmorpholin 3 One Chemistry

Strategic Integration into Fragment-Based Drug Design (FBDD) Campaigns

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. These initial hits serve as starting points for optimization into more potent, drug-like molecules.

The suitability of a compound for an FBDD library is often assessed by the "Rule of Three," which provides guidelines for key physicochemical properties. 5-Benzylmorpholin-3-one aligns well with these principles, making it an attractive candidate for inclusion in fragment libraries. Its morpholinone core is a common motif in pharmacologically active compounds, while the benzyl (B1604629) group provides a defined vector for synthetic elaboration, allowing chemists to "grow" the fragment into a more complex and higher-affinity ligand once a hit is identified.

Table 1: Physicochemical Properties of this compound vs. "Rule of Three" Guidelines

| Property | "Rule of Three" Guideline | This compound Value | Compliance |

| Molecular Weight | ≤ 300 Da | 191.23 g/mol | Yes |

| cLogP | ≤ 3 | 1.0 | Yes |

| Hydrogen Bond Donors | ≤ 3 | 0 | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 2 | Yes |

| Rotatable Bonds | ≤ 3 | 2 | Yes |

Data sourced from PubChem CID 54213568.

The strategic integration of this compound into FBDD campaigns would leverage its favorable fragment-like properties and the privileged nature of the morpholinone scaffold to explore the chemical space of challenging drug targets.

Role as Chiral Auxiliaries and Inducers in Asymmetric Synthesis

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. Once it has served its purpose, the auxiliary is removed, having guided the formation of a desired enantiomer of the product. This approach is fundamental to the synthesis of enantiomerically pure pharmaceuticals.

While the direct application of this compound as a chiral auxiliary has not been extensively documented, the morpholinone scaffold is a key component in modern asymmetric synthesis. Chiral morpholinone derivatives are often synthesized using other auxiliaries (such as pseudoephedrine) to establish their stereochemistry, which highlights the scaffold's utility in stereocontrolled transformations.

The potential of an enantiopure version of this compound to function as a chiral auxiliary is significant. Its rigid heterocyclic ring structure, combined with the steric bulk of the N-benzyl group, could effectively shield one face of a prochiral substrate attached to the molecule. This steric hindrance would direct the approach of a reagent to the opposite face, thereby inducing high levels of diastereoselectivity in reactions such as alkylations or aldol (B89426) additions, similar to the mechanism of classic Evans oxazolidinone auxiliaries. Future research could focus on synthesizing enantiomerically pure (R)- and (S)-5-benzylmorpholin-3-one and evaluating their efficacy in controlling stereoselective reactions.

Application in Pharmaceutical Process Chemistry and Quality Control Systems

Pharmaceutical process chemistry focuses on the development and optimization of synthetic routes to be safe, cost-effective, and scalable for the manufacturing of active pharmaceutical ingredients (APIs). Quality control (QC) ensures the identity, purity, and consistency of these products through rigorous analytical testing.

For a compound like this compound, process chemistry would involve evaluating various synthetic strategies, such as the cyclization of N-benzyl-N-(2-hydroxyethyl)glycine or the reaction of N-benzyl-2-aminoethanol with an appropriate three-carbon building block, to identify the most efficient and robust manufacturing route.

The quality control of this compound would rely on a suite of standard analytical techniques to ensure it meets predefined specifications. These methods are essential for batch release testing and stability studies throughout the drug development lifecycle.

Table 3: Analytical Techniques for Quality Control of this compound

| Analytical Technique | Purpose | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Percentage purity, detection and quantification of impurities |

| Mass Spectrometry (MS) | Identity confirmation and molecular weight determination | Molecular weight, elemental composition (with HRMS) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Precise atomic arrangement, confirmation of chemical structure |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification | Presence of key functional groups (e.g., C=O, C-N, C-O) |

| Differential Scanning Calorimetry (DSC) | Solid-state characterization | Melting point, thermal transitions, polymorphism |

| Elemental Analysis | Elemental composition verification | Percentage of C, H, N, O; confirms empirical formula |

Development of Novel Prodrug Strategies Utilizing the this compound Moiety

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical biotransformation. This strategy is widely used to overcome undesirable drug properties, such as poor solubility or rapid metabolism. A key component of a carrier-linked prodrug is the "promoiety," a temporary carrier group that is cleaved to release the parent drug.

The this compound structure contains a metabolically labile amide bond within its heterocyclic ring, making it an intriguing candidate for use as a promoiety. In a novel prodrug strategy, an active drug could be chemically linked to a precursor of the this compound scaffold. After administration, in vivo enzymatic hydrolysis of the amide bond within the morpholinone ring would trigger the release of the active pharmaceutical ingredient.

This approach offers several potential advantages. The physicochemical properties of the this compound moiety could be used to enhance the solubility or membrane permeability of the parent drug. Furthermore, the cleavage products—derived from N-benzyl-2-aminoethanol and glycolic acid—are expected to have low toxicity. This strategy represents a novel avenue for improving the therapeutic profiles of existing drugs.

Translational Research Pathways: From Bench to Preclinical Studies

Translational research is the process of turning fundamental scientific discoveries from the laboratory ("bench") into practical applications, such as new drugs, that directly benefit human health. For a molecule based on the this compound scaffold, this pathway would involve a structured progression from initial discovery to preclinical evaluation.

The journey begins at the bench with hit identification, potentially through an FBDD screen as described in section 5.1. This is followed by a lead optimization phase, where medicinal chemists synthesize analogues—for instance, by modifying the phenyl ring of the benzyl group—to improve target potency, selectivity, and drug-like properties.

Once promising lead compounds are identified, they enter preclinical development. A critical step at this stage is comprehensive in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. These assays assess properties like metabolic stability in liver microsomes, potential for drug-drug interactions via cytochrome P450 (CYP) enzyme inhibition, and cytotoxicity against various cell lines. Positive results from these studies are required before a compound can advance to in vivo studies in animal models, where its pharmacokinetics and efficacy are evaluated to determine its potential as a clinical candidate.

Open Questions and Future Perspectives in this compound Research

The potential applications of this compound are broad, yet significant research is needed to validate its utility. Several open questions remain that will guide future investigations.

Key Open Questions:

FBDD Efficacy: How effectively does this compound perform as a fragment in real-world screening campaigns against various biological targets?

Asymmetric Induction: Can enantiopure this compound be synthesized efficiently and function as a practical chiral auxiliary for a range of asymmetric transformations?

Polymerization Feasibility: Can novel catalytic systems or copolymerization strategies overcome the thermodynamic hurdles to the ring-opening polymerization of this compound?

Prodrug Biocleavage: Which specific enzymes are responsible for cleaving the morpholinone ring in vivo, and what is the rate of drug release in a prodrug context?

Pharmacological Profile: What is the comprehensive ADME-Tox profile of the core scaffold, and does it possess any inherent biological activity?

Future Perspectives: The path forward for this compound research is clear. Systematic inclusion in FBDD libraries and screening against diverse target classes is a logical first step. Concurrently, the development of synthetic routes to enantiopure forms and their subsequent testing as chiral inducers is a high-priority area. In polymer science, a focus on innovative catalysts for ROP is warranted. Furthermore, the design, synthesis, and biological evaluation of prodrugs incorporating this moiety could unlock new therapeutic possibilities. Ultimately, a thorough characterization of the scaffold's pharmacological and toxicological properties will be essential to realize its full potential in modern drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Benzylmorpholin-3-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of benzyl-substituted precursors with morpholine derivatives. For example, Ugi-Zhu multicomponent reactions or aza-Diels-Alder cascades can be employed to construct the morpholinone core . Optimization requires controlling stoichiometry (e.g., 1:1.2 molar ratios of benzylamine to morpholine derivatives), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Purity (>95%) is achievable via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use 1H/13C NMR to confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and morpholinone ring (δ 3.5–4.5 ppm for N-CH2 and O-CH2 groups). FT-IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (if present). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C11H13NO2 at m/z 191.0946) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : While specific data for this compound is limited, analogous morpholinones require PPE (nitrile gloves, lab coats), fume hood use, and spill containment with inert adsorbents. Avoid skin/eye contact; rinse with water for 15 minutes if exposed. Store in sealed containers under inert gas (N2/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electron density maps to identify electrophilic sites (e.g., carbonyl carbon). Transition-state analysis predicts activation energies for ring-opening pathways. Compare computed IR/NMR spectra with experimental data to validate models .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Use standardized protocols (e.g., OECD guidelines for cytotoxicity) and validate results across multiple replicates. Meta-analysis of literature data (Cochrane systematic review principles) identifies confounding variables like impurity profiles .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced selectivity?

- Methodological Answer : Systematically vary substituents on the benzyl group (e.g., electron-withdrawing groups at para positions) and morpholinone ring (e.g., N-alkylation). Use molecular docking (AutoDock Vina) to screen analogs against target proteins (e.g., kinases). Prioritize compounds with >10-fold selectivity in enzyme inhibition assays .

Q. What analytical methods validate the stability of this compound under accelerated degradation conditions (pH, temperature, light)?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.

- Photolysis : Expose to UV light (λ = 254 nm) for 48h.

- Thermal stress : 80°C for 72h.

Analyze degradation products via HPLC-DAD/MS (C18 column, acetonitrile/0.1% formic acid gradient). Quantify stability using peak area thresholds (<5% degradation) .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.